molecular formula C8H10BrNO2 B1270527 5-Bromo-N-isopropyl-2-furamide CAS No. 300381-08-2

5-Bromo-N-isopropyl-2-furamide

Cat. No. B1270527
M. Wt: 232.07 g/mol
InChI Key: JYCQSQCZAHQASJ-UHFFFAOYSA-N
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Description

Furan derivatives, such as "5-Bromo-N-isopropyl-2-furamide," are significant in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in material science. Their synthesis, molecular structure analysis, and exploration of physical and chemical properties are crucial for understanding their functionality and application potential.

Synthesis Analysis

The synthesis of furan derivatives often involves palladium-catalyzed cyclization reactions. For instance, a novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides produces substituted 2,5-diimino-furans, which can serve as precursors to maleamides (Jiang et al., 2014).

Molecular Structure Analysis

The crystal structure of furan derivatives, including those with bromophenyl groups, reveals intricate details about their spatial arrangement and bonding. For example, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide shows specific orientations and bond angles characteristic of furan compounds, highlighting the influence of bromine and other substituents on the molecule's geometry (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Furan compounds undergo various chemical reactions, including cine-substitution reactions that lead to the formation of amino-derivatives. This behavior illustrates the reactivity of furan rings towards nucleophiles and the potential for functional group modifications (Crabbé & Depres, 1980).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility and crystal packing, can be significantly influenced by their molecular structure and the presence of functional groups. Investigations into the crystal structure and solubility of similar compounds provide valuable insights into the physical characteristics of "5-Bromo-N-isopropyl-2-furamide" (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of furan derivatives are shaped by their functional groups and molecular structure. For instance, the reactivity towards electrophiles, nucleophiles, and the formation of hydrogen bonds are crucial aspects that determine their chemical behavior and applications (Jiang et al., 2014).

Scientific Research Applications

Novel Synthesis Methods

  • A novel palladium-catalyzed cyclization process has been developed to produce substituted 2,5-diimino-furans, with potential applications in synthesizing maleamides. This process involves the coordination of the amide oxygen atom to the Pd(II) center as a key step (Jiang et al., 2014).

Polymer Synthesis and Optimization

  • The compound has been used in the polycondensation of 2-furamide with paraformaldehyde, resulting in 2,5-furanmethylene polyamide. The study focused on optimizing the molecular weight by altering the synthesis procedure, catalyst, medium, and reaction temperature (Abid et al., 2000).

Precursor for Cytotoxic Compounds

  • It has been used as a precursor for the synthesis of 3-Benzyl-4-isopropyl-2(5H)-furanone, which is significant in producing cytotoxic derivatives of (Z)-5-ylidene-2(5H)-furanone (Bellina & Rossi, 2002).

Heterocyclic Compound Synthesis

  • A palladium-catalyzed cyclization method has been developed using 5-Bromo-N-isopropyl-2-furamide derivatives to synthesize furo[3,2-c]quinolin-4(5H)-ones, a heterocyclic compound with potential applications in various fields (Lindahl et al., 2006).

Green Chemistry

  • The compound has been used in a microwave-assisted dehydration process of fructose to 5-hydroxymethyl furfural in isopropyl alcohol, highlighting its role in green chemistry due to the high yield and use of an eco-friendly solvent (Pawar & Lali, 2014).

Biological Applications

  • Poly(N-isopropyl acrylamide) substrates, potentially involving derivatives of 5-Bromo-N-isopropyl-2-furamide, have been used extensively in bioengineering, particularly for the nondestructive release of biological cells and proteins, with applications in various fields such as cell sheet engineering and tissue transplantation (Cooperstein & Canavan, 2010).

properties

IUPAC Name

5-bromo-N-propan-2-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCQSQCZAHQASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357021
Record name 5-BROMO-N-ISOPROPYL-2-FURAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-isopropyl-2-furamide

CAS RN

300381-08-2
Record name 5-BROMO-N-ISOPROPYL-2-FURAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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